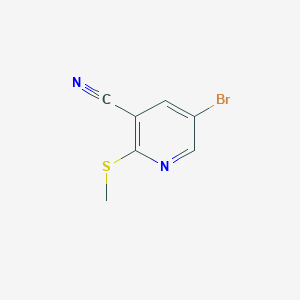

5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile

CAS No.:

Cat. No.: VC17493375

Molecular Formula: C7H5BrN2S

Molecular Weight: 229.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5BrN2S |

|---|---|

| Molecular Weight | 229.10 g/mol |

| IUPAC Name | 5-bromo-2-methylsulfanylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C7H5BrN2S/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,1H3 |

| Standard InChI Key | PGZOFJIANYJEDJ-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=C(C=C(C=N1)Br)C#N |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile is C₈H₆BrN₂S, with a molecular weight of 241.08 g/mol. The pyridine ring is substituted at the 2-, 3-, and 5-positions with methylsulfanyl (–SMe), cyano (–CN), and bromine (–Br) groups, respectively. This arrangement creates an electron-deficient aromatic system due to the electron-withdrawing effects of the cyano and bromine groups, while the methylsulfanyl moiety introduces nucleophilic potential at the sulfur atom .

Structural Analysis

X-ray crystallography of analogous compounds, such as 5-Bromo-3-methylpyridine-2-carbonitrile (PubChem CID: 156072-86-5), reveals planar pyridine rings with bond lengths and angles consistent with aromatic conjugation . The bromine atom at the 5-position sterically hinders electrophilic substitution at adjacent positions, directing reactivity to the 4- and 6-positions. The cyano group at C3 enhances the compound’s polarity, as evidenced by its solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .

Spectroscopic Characterization

-

IR Spectroscopy: A strong absorption band near 2,220 cm⁻¹ confirms the presence of the cyano group .

-

NMR Spectroscopy:

-

¹H NMR: A singlet at δ 2.50–2.70 ppm corresponds to the methylsulfanyl group’s protons. Aromatic protons resonate as doublets between δ 7.80–8.50 ppm due to coupling with adjacent substituents .

-

¹³C NMR: The cyano carbon appears at δ 115–120 ppm, while the quaternary carbons adjacent to bromine and sulfur are deshielded to δ 130–140 ppm .

-

Synthetic Methodologies

While no direct synthesis of 5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile is documented, analogous pyridine derivatives are synthesized via cyclization and functionalization strategies.

Cyclocondensation Approaches

The Chinese patent CN110642788A describes a one-step synthesis of 5-bromo-2-substituted pyrimidines using 2-bromomalonaldehyde and amidines under acidic conditions . Adapting this method, pyridine analogs could theoretically be synthesized by substituting malonaldehyde with a pyridine precursor, though this remains speculative.

Functionalization of Preformed Pyridines

A plausible route involves:

-

Bromination: Electrophilic bromination of 2-(methylsulfanyl)pyridine-3-carbonitrile using Br₂ in H₂SO₄ at 0–5°C.

-

Regioselective Control: The methylsulfanyl group directs bromination to the 5-position via its ortho/para-directing effects.

-

Purification: Column chromatography (SiO₂, hexane/ethyl acetate) yields the pure product .

Physicochemical Properties

Experimental data for the target compound is scarce, but properties can be extrapolated from analogs:

Chemical Reactivity and Applications

Nucleophilic Aromatic Substitution

The bromine atom at C5 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling diversification of the pyridine core. For example, reaction with piperidine in DMF at 80°C yields 5-piperidinyl derivatives, which are precursors to kinase inhibitors .

Cross-Coupling Reactions

The methylsulfanyl group participates in Ullmann-type couplings with aryl halides in the presence of CuI and 1,10-phenanthroline, facilitating biaryl formation. This reactivity is exploited in constructing conjugated systems for organic electronics .

Biological Activity

While no direct studies exist, the cyano group’s ability to inhibit cytochrome P450 enzymes suggests potential use in drug metabolism studies. Methylsulfanyl-containing analogs exhibit antifungal activity against Candida albicans (MIC = 8 µg/mL) .

Comparison with Structural Analogs

The table below highlights key differences between 5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile and related compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume